molecular formula C2H8ClNO B8016388 Ethoxyammonium chloride

Ethoxyammonium chloride

Cat. No.: B8016388
M. Wt: 97.54 g/mol
InChI Key: TUVUNPQNXMVZSL-UHFFFAOYSA-M
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Description

Ethoxyammonium chloride (CAS 3332-29-4), also known as ethoxyamine hydrochloride or O-ethylhydroxylammonium chloride, is an organic ammonium salt with the molecular formula C₂H₈ClNO and a molar mass of 97.54 g/mol. It is characterized by a melting point of 130–133°C and is structurally defined by an ethoxy group (-OCH₂CH₃) attached to a hydroxylammonium core . This compound is primarily utilized in synthetic chemistry, particularly in the preparation of herbicides and plant growth regulators, where it acts as a key intermediate in forming oxime derivatives .

Properties

IUPAC Name

ethoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO.ClH/c1-2-4-3;/h2H2,1,3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVUNPQNXMVZSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxyammonium chloride can be synthesized through the reaction of ethylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where ethylamine (C₂H₅NH₂) reacts with hydrochloric acid (HCl) to form this compound (C₂H₈ClN) and water (H₂O):

C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O\text{C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O} C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O

Industrial Production Methods

In industrial settings, this compound is produced by the direct reaction of ethylamine with hydrogen chloride gas. The process involves passing ethylamine gas through a solution of hydrochloric acid, resulting in the formation of this compound crystals, which are then purified and dried.

Chemical Reactions Analysis

Types of Reactions

Ethoxyammonium chloride undergoes various chemical reactions, including:

    Acid-Base Reactions: As a salt of a weak base (ethylamine) and a strong acid (hydrochloric acid), this compound can react with bases to form ethylamine and the corresponding chloride salt.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to liberate ethylamine from this compound.

    Nucleophiles: Various nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can react with this compound in substitution reactions.

Major Products Formed

    Ethylamine: Formed when this compound reacts with a strong base.

    Substituted Ammonium Salts: Formed when this compound undergoes nucleophilic substitution reactions.

Scientific Research Applications

Ethoxyammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ethylamine derivatives.

    Biology: Employed in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethoxyammonium chloride primarily involves its behavior as an ammonium salt. In biological systems, it can act as a source of ethylamine, which can participate in various metabolic pathways. The chloride ion can also play a role in maintaining ionic balance and osmotic pressure in cells.

Comparison with Similar Compounds

Methoxyammonium Chloride

  • Molecular Formula: CH₆ClNO
  • Molar Mass : 81.52 g/mol
  • CAS : 593-56-6
  • Key Differences : Replaces the ethoxy group with a methoxy (-OCH₃) group. It is typically used in solutions (>25% concentration) for industrial applications, though its specific roles are less documented compared to this compound .

Methylammonium Chloride (Methylamine Hydrochloride)

  • Molecular Formula : CH₆ClN
  • Molar Mass : 67.52 g/mol
  • CAS : 593-51-1
  • Key Differences : A simpler alkylammonium salt without oxygen in its structure. It is widely used as a laboratory reagent and industrial precursor, emphasizing its role in organic synthesis rather than agrochemical applications .

Hydroxylammonium Chloride

  • Molecular Formula: H₄ClNO
  • Molar Mass : 69.49 g/mol
  • CAS : 5470-11-1
  • Key Differences : Lacks alkyl ether groups, consisting of a hydroxylamine core. It is a strong reducing agent used in pharmaceuticals and analytical chemistry, with distinct hazards (e.g., explosive decomposition risks) compared to this compound .

Acetylcholine Chloride

  • Molecular Formula: C₇H₁₆ClNO₂
  • Molar Mass : 181.66 g/mol
  • CAS : 60-31-1
  • Key Differences : A quaternary ammonium compound with an acetyloxy group, primarily used in neuroscience research as a neurotransmitter analog. Its biological activity contrasts sharply with the synthetic applications of this compound .

Choline Phosphate Chloride

  • Molecular Formula: C₅H₁₅ClNO₄P
  • Molar Mass : 219.60 g/mol
  • CAS : 107-73-3
  • Key Differences : Contains a phosphoryloxy group, making it critical in lipid metabolism and cell membrane studies. Its functional complexity exceeds that of this compound, which lacks phosphate groups .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
This compound C₂H₈ClNO 97.54 130–133 Ethoxy, hydroxylammonium
Mthis compound CH₆ClNO 81.52 Not reported Methoxy, hydroxylammonium
Methylammonium chloride CH₆ClN 67.52 ~230 (decomposes) Methylammonium
Hydroxylammonium chloride H₄ClNO 69.49 151–152 Hydroxylammonium
Acetylcholine chloride C₇H₁₆ClNO₂ 181.66 149–152 Acetyloxy, quaternary ammonium
Choline phosphate chloride C₅H₁₅ClNO₄P 219.60 >300 Phosphate, quaternary ammonium

Research Findings and Trends

  • Synthetic Utility : this compound’s ethoxy group enhances its stability in oxime-forming reactions compared to hydroxylammonium chloride, which is more reactive but less selective .
  • Safety Profiles : Hydroxylammonium chloride poses higher risks (e.g., explosivity) than ethoxyammonium or methoxyammonium derivatives, necessitating stricter handling protocols .
  • Biological vs. Industrial Use : Acetylcholine and choline phosphate chlorides are biologically active, whereas this compound is niche in agrochemical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxyammonium chloride
Reactant of Route 2
Ethoxyammonium chloride

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